Ioxynil

描述

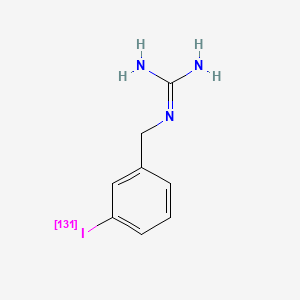

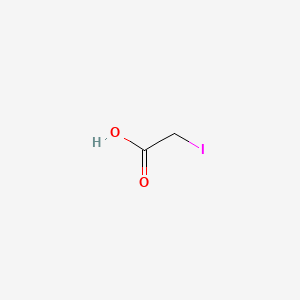

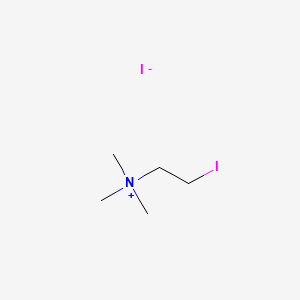

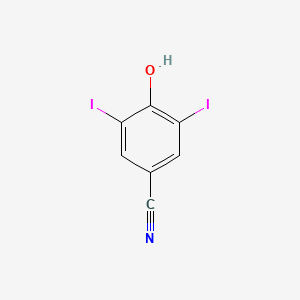

Ioxynil is a nitrile that is benzonitrile substituted by a hydroxy group at position 4 and iodo groups at positions 3 and 5 . It has a role as a xenobiotic, an environmental contaminant, and a herbicide . It is a nitrile and an iodophenol .

Molecular Structure Analysis

The molecular formula of Ioxynil is C7H3I2NO . Its average mass is 370.914 Da and its monoisotopic mass is 370.830383 Da . The structure of Ioxynil is characterized by a benzonitrile core substituted by a hydroxy group at position 4 and iodo groups at positions 3 and 5 .

Chemical Reactions Analysis

The main initial photochemical reaction of Ioxynil in pure water is the photohydrolysis of the C–halogen bond . This leads to a monohalogenated dihydroxybenzonitrile .

Physical And Chemical Properties Analysis

Ioxynil has a density of 2.7±0.1 g/cm³ . Its boiling point is 282.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.2±3.0 kJ/mol . The flash point is 124.7±27.3 °C . The index of refraction is 1.805 . The molar refractivity is 58.7±0.4 cm³ .

科研应用

结合人类血浆蛋白

Ioxynil,一种含碘化合物,在结构上类似于T3(三碘甲状腺素),影响实验动物的甲状腺。研究表明,ioxynil结合到甲状腺素结合前白蛋白(TBPA),但不结合到人血清中的甲状腺素结合球蛋白(TBG)或白蛋白。这一发现揭示了ioxynil在人体中可能产生的影响,表明其对甲状腺激素的运输和调节可能产生影响(Ogilvie & Ramsden, 1988)。

除草活性和植物生长调节

以其选择性除草活性而闻名的ioxynil已被研究其对植物生长的影响。研究表明,ioxynil可以在植物中解耦氧化磷酸化,表明其作为除草剂的作用机制。此外,在某些条件下,它已被发现与根部生长刺激以及在土壤和植物中代谢时可能释放碘化物离子有关(Wain et al., 1968)。

微生物降解和环境影响

ioxynil的环境命运,特别是其微生物降解,在理解其对生态系统的影响方面至关重要。研究已经集中在降解途径、持久代谢物的积累以及土壤和地下环境中降解生物的多样性上。这项研究对评估ioxynil作为除草剂使用所带来的环境风险至关重要(Holtze et al., 2008)。

物种相关效应和甲状腺激素干扰

ioxynil的甲状腺激素干扰活性在物种之间有所不同,影响血浆蛋白结合和细胞反应。研究比较了它与来自各种脊椎动物的血清蛋白的相互作用,揭示了其摄取和影响受物种特异性血清蛋白组成的影响。这项研究对理解ioxynil暴露对不同生物的更广泛影响具有重要意义(Akiyoshi et al., 2012)。

对线粒体活性的影响

ioxynil对线粒体活性的影响一直是研究的焦点,特别是其解耦氧化磷酸化的能力。这一领域的研究探讨了ioxynil如何影响植物细胞中的能量生产过程,为了解其作为除草剂的作用机制提供了见解。已观察到ioxynil对不同植物物种(如豌豆嫩芽和白马铃薯块茎)的线粒体介导的氧摄取和ATP酶活性的影响,有助于理解细胞对ioxynil暴露的反应(Kerr & Wain, 1964; Ferrari & Moreland, 1969)。

对土壤和植物代谢的影响

ioxynil在土壤和植物中的行为,包括其失活和降解产物,已经得到研究。研究表明,ioxynil可以在土壤中发生水解反应,产生二碘-羟基苯甲酸和二碘-羟基苯甲酰胺作为中间产物。这项研究有助于我们了解ioxynil的环境稳定性及其对土壤化学和植物代谢的潜在影响(Zaki等,1967年)。

对水生生物甲状腺激素发育的干扰

对水生物种,尤其是斑马鱼胚胎甲状腺激素发育的影响,已经研究了ioxynil的内分泌干扰效应。研究表明,暴露于ioxynil可能会干扰这些胚胎的甲状腺发育,表明其对水生生物内分泌系统的潜在影响(Campinho & Power, 2013)。

Safety And Hazards

Ioxynil is toxic if swallowed or inhaled, and harmful in contact with skin . It causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

未来方向

性质

IUPAC Name |

4-hydroxy-3,5-diiodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXQIUSYPAHGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2961-62-8 (hydrochloride salt) | |

| Record name | Ioxynil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022161 | |

| Record name | Ioxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [ICSC] Technical product is cream solid; Decomposed by sunlight and ultraviolet light; [HSDB] Powder; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | Ioxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes at circa 140 °C/0.1 mm Hg | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER @ 20-25 °C: 22% /LITHIUM SALT/; 14% /SODIUM SALT/; 10.7% /POTASSIUM SALT/, SOLUBILITY IN WATER: 0.005% @ 20 °C; IN CYCLOHEXANONE: 14%; IN DIMETHYLFORMAMIDE: 74%, SLIGHTLY SOL IN CHLOROFORM; SOL IN ETHER, AT 25 °C: IN ACETONE MORE THAN 10 G/100 ML; IN BENZENE 1.1 G/100 ML; IN CARBON TETRACHLORIDE 0.14 G/100 ML; IN METHANOL 3.3 G/100 ML; IN WATER 130 PPM, In water 50 mg/l (25 °C). In acetone 70, ethanol, methanol 20, cyclohexanone 140, tetrahydrofuran 340, dimethylformamide 740, chloroform 10, carbon tetrachloride <1 (all in g/l, 25 °C), Solubility in water: none | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], Vapor pressure: 2.77X10-5 mm Hg at 105 °C /Octanoate/, Less than 1 mPa at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Ioxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

/Ioxynil is a/ highly active uncoupler of oxidative phosphorylation in plants & animals & inhibitor of photoreduction and photophosphorylation reactions in chloroplasts. ...higher concn of ioxynil ... also inhibit electron transport in isolated mitochondria and chloroplasts. ... Indirect evidence suggests that ioxynil ... causes a rapid and severe alteration in the energy balance of the plant cell. ... Levels of ATP were reduced 90% in excised soybean hypocotyls when compared to controls 3 hr after treatment with high concn (2X10-4 M) of ioxynil. ... The hormonal control of proteolytic and amylolytic enzyme activity in germinating seeds has been studied extensively. The studies indicate that ... ioxynil may either interfere with the development or transport of cytokinin & gibberellin hormones, or may interfere with the biosynthetic processes leading to enzyme formation., Acts by inhibition of the second light reaction of photosynthesis..., The herbicide ... ioxynil ... inhibited energy dependent Ca(2)+ uptake in plant (maize, zucchini) mitochondria at a concn where /it/ did not inhibit ADP phosphorylation and did not interfere with tubulin polymerization. A common mechanism of action of /this herbicide/ is probably the inhibition of the regulation of cytoplasmic free Ca(2)+ concn which may in turn lead to many physiological malfunctions. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ioxynil | |

Color/Form |

Colorless crystalline solid | |

CAS RN |

1689-83-4 | |

| Record name | Ioxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxynil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y734M4V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

212-213 °C, CREAM POWDER; FAINT PHENOLIC ODOR; MELTING POINT: 200 °C /TECHNICAL PRODUCT/ | |

| Record name | BANTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IOXYNIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0900 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。